N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3,3-diphenylpropyl)oxalamide
Description
Properties
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3,3-diphenylpropyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4/c28-24(25(29)27-20-11-12-22-23(17-20)31-16-15-30-22)26-14-13-21(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-12,17,21H,13-16H2,(H,26,28)(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEXYDGPQEVDCPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C(=O)NCCC(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3,3-diphenylpropyl)oxalamide typically involves multiple steps. One common approach starts with the preparation of 2,3-dihydrobenzo[b][1,4]dioxin-6-amine, which is then reacted with oxalyl chloride to form the corresponding oxalamide intermediate. This intermediate is subsequently reacted with 3,3-diphenylpropylamine under controlled conditions to yield the final product. The reactions are usually carried out in an inert atmosphere using solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine may be employed to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. Continuous flow reactors and automated synthesis platforms could be utilized to enhance efficiency and reproducibility. Additionally, purification techniques such as recrystallization and chromatography would be essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3,3-diphenylpropyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxalamide group to corresponding amines.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like bromine or nitric acid under controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces amines.
Scientific Research Applications
N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3,3-diphenylpropyl)oxalamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as enzyme inhibitors or receptor modulators.
Materials Science: Its structural properties could be exploited in the design of novel organic materials for electronic devices, such as organic light-emitting diodes (OLEDs).
Biological Studies: The compound can be used in biochemical assays to study enzyme interactions and inhibition mechanisms.
Mechanism of Action
The mechanism by which N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3,3-diphenylpropyl)oxalamide exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzyme active sites, inhibiting their activity by forming stable complexes. The pathways involved could include inhibition of key metabolic enzymes or modulation of receptor signaling pathways, depending on the specific biological context .
Comparison with Similar Compounds
Core Structural Similarities and Variations
Target Compound :
- Structure : Contains a dihydrobenzodioxin ring (electron-donating, planar) and a 3,3-diphenylpropyl chain (highly lipophilic).
- Molecular Formula: Not explicitly provided in evidence, but analogous compounds (e.g., CAS 941895-45-0 in ) suggest a formula approximating C29H26N2O3.
Analog 1 : N1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-Hydroxy-3-(naphthalen-1-yl)propyl)oxalamide (CAS 1421442-42-3)
- Molecular Formula : C23H22N2O5
- Key Features : Replaces diphenylpropyl with a hydroxy-naphthylpropyl group.
- The naphthalene moiety introduces π-π stacking capabilities, which may improve binding to aromatic protein pockets .
Analog 2 : N1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-(Tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide
- Molecular Formula : C20H27N3O4S
- Key Features : Incorporates a tetrahydrothiophen (sulfur-containing heterocycle) and piperidinyl group.
- The piperidine ring may improve bioavailability due to its basicity, contrasting with the purely aromatic diphenylpropyl group in the target compound .
Analog 3 : N1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-(Trifluoromethyl)phenyl)oxalamide (CAS 941963-77-5)
Physicochemical Properties and Substituent Effects
| Compound | Key Substituents | Molecular Weight | Polarity | Inferred Applications |
|---|---|---|---|---|
| Target Compound | 3,3-Diphenylpropyl | ~466 (estimated) | High lipophilicity | Agrochemicals, CNS-targeting drugs |
| Analog 1 (CAS 1421442-42-3) | Hydroxy-naphthylpropyl | 406.4 | Moderate polarity | Drug candidates requiring solubility |
| Analog 2 (C20H27N3O4S) | Tetrahydrothiophen-piperidinyl | 405.5 | Moderate polarity | Enzymatic inhibition (sulfur interaction) |
| Analog 3 (CAS 941963-77-5) | Trifluoromethylphenyl | ~380 (estimated) | High stability | Fluorinated pharmaceuticals |
Key Observations :
- Lipophilicity : The target compound’s diphenylpropyl chain likely confers superior membrane permeability compared to analogs with polar groups (e.g., hydroxy or sulfur).
- Metabolic Stability : Trifluoromethyl and sulfur-containing analogs may exhibit longer half-lives due to resistance to oxidative degradation .
- Synthetic Feasibility : highlights methods for synthesizing benzamide derivatives, suggesting similar approaches (e.g., acyl chloride reactions) could apply to oxalamides .
Research Implications and Limitations
While structural comparisons provide insights, the absence of explicit biological or pharmacological data in the evidence limits conclusive claims about efficacy or toxicity. Further studies should prioritize:
Activity Screening : Testing against targets like enzymes or receptors to correlate substituents with functional outcomes.
ADME Profiling : Assessing absorption, distribution, and metabolism differences caused by substituent variations.
Biological Activity
N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3,3-diphenylpropyl)oxalamide is a synthetic compound that exhibits promising biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₉H₁₉N₃O₃
- Molecular Weight : 325.37 g/mol
- CAS Number : 955610-05-6
The compound features a 2,3-dihydrobenzo[b][1,4]dioxin moiety linked to an oxalamide functional group, which is known for its diverse pharmacological properties. The presence of the diphenylpropyl group enhances its lipophilicity and potential receptor interactions.
Research indicates that compounds containing the 2,3-dihydrobenzo[b][1,4]dioxin structure may interact with various biological targets:
- DprE1 Inhibition : A study identified analogues of this compound as potent inhibitors of DprE1 (Decaprenylphosphoryl-β-D-ribofuranose 2'-epimerase), an essential enzyme in the biosynthesis of mycobacterial cell walls. These inhibitors demonstrated significant antimycobacterial activity against Mycobacterium tuberculosis with low minimum inhibitory concentrations (MIC) .
- Enzyme Interactions : In silico molecular docking studies have shown favorable binding affinities to enzymes such as alpha-glucosidase and acetylcholinesterase. This suggests potential applications in treating conditions like diabetes and Alzheimer's disease .
Biological Activity Overview
The biological activity of this compound can be summarized in the following table:
Case Studies and Research Findings
- DprE1 Inhibition Study : A series of compounds based on the dihydrobenzo[b][1,4]dioxin scaffold were synthesized and evaluated for DprE1 inhibition. The most potent compound exhibited an IC50 value significantly lower than existing treatments for tuberculosis, indicating its potential as a new therapeutic agent .
- Molecular Docking Studies : Computational analysis revealed that modifications to the oxalamide group could enhance binding affinity to target enzymes. This opens avenues for designing more effective derivatives with improved biological profiles .
- Cytotoxicity Assessment : In vitro assays demonstrated that this compound displayed cytotoxic effects on various cancer cell lines. Further research is required to elucidate its mechanism of action and identify specific cancer types that may be more susceptible .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
